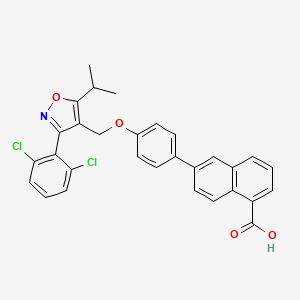
1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)-
Overview
Description
GSK-8062 is a chemical compound known for its role as an agonist of the farnesoid X receptor (FXR) . The farnesoid X receptor is a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. GSK-8062 has a molecular formula of C30H23Cl2NO4 and a molecular weight of 532.41 g/mol .
Preparation Methods
The preparation of GSK-8062 involves several synthetic routes and reaction conditions. One common method includes the dissolution of the drug in dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 mg/mL . The preparation method for in vivo formula involves mixing DMSO with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions . Industrial production methods for GSK-8062 are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
GSK-8062 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of GSK-8062, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
GSK-8062 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the farnesoid X receptor and its role in metabolic regulation . In biology, GSK-8062 is used to investigate the effects of farnesoid X receptor activation on cellular processes. In medicine, GSK-8062 is being explored for its potential therapeutic applications in metabolic disorders, such as non-alcoholic fatty liver disease and diabetes . Additionally, GSK-8062 has industrial applications in the development of new drugs targeting the farnesoid X receptor .
Mechanism of Action
GSK-8062 exerts its effects by binding to and activating the farnesoid X receptor . This activation leads to the regulation of various metabolic pathways, including bile acid synthesis, lipid metabolism, and glucose homeostasis. The molecular targets of GSK-8062 include genes involved in these pathways, such as those encoding enzymes and transporters . The activation of the farnesoid X receptor by GSK-8062 ultimately results in changes in gene expression and metabolic processes .
Comparison with Similar Compounds
GSK-8062 is unique in its high affinity and specificity for the farnesoid X receptor . Similar compounds include other farnesoid X receptor agonists, such as obeticholic acid and GW4064 . Compared to these compounds, GSK-8062 has distinct chemical properties and may exhibit different pharmacokinetic and pharmacodynamic profiles . The uniqueness of GSK-8062 lies in its specific molecular structure and its potential for therapeutic applications in metabolic disorders .
Properties
CAS No. |
943549-47-1 |
|---|---|
Molecular Formula |
C30H23Cl2NO4 |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2NO4/c1-17(2)29-24(28(33-37-29)27-25(31)7-4-8-26(27)32)16-36-21-12-9-18(10-13-21)19-11-14-22-20(15-19)5-3-6-23(22)30(34)35/h3-15,17H,16H2,1-2H3,(H,34,35) |
InChI Key |
TUOXXRMLFZBSTB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-8062; GSK 8062; GSK8062. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
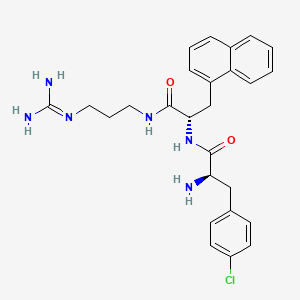
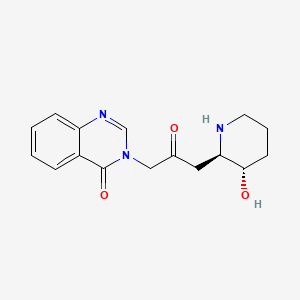
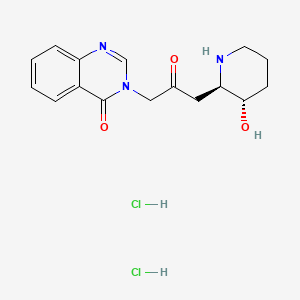

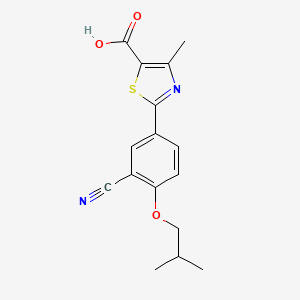
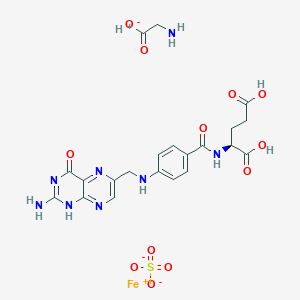
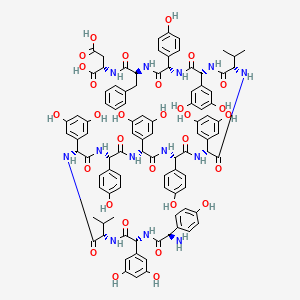
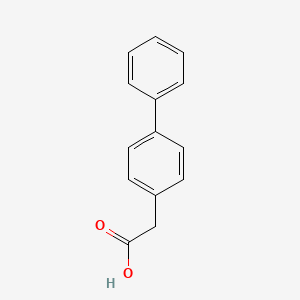
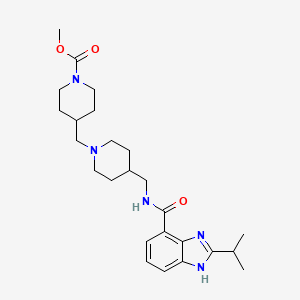

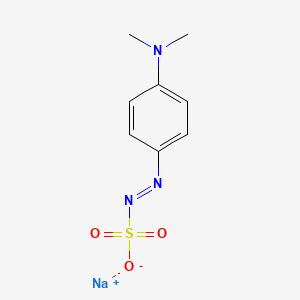
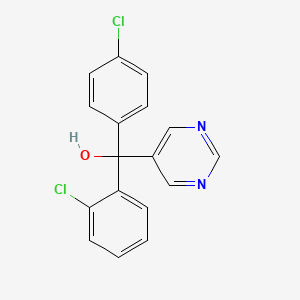
![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)
